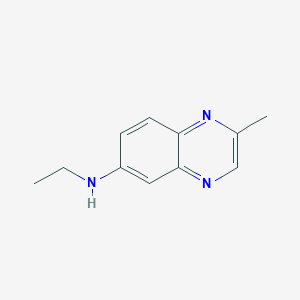

N-Ethyl-2-methylquinoxalin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

99601-38-4 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-ethyl-2-methylquinoxalin-6-amine |

InChI |

InChI=1S/C11H13N3/c1-3-12-9-4-5-10-11(6-9)13-7-8(2)14-10/h4-7,12H,3H2,1-2H3 |

InChI Key |

VBUUWKKMCSYPKW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=NC=C(N=C2C=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical and physical properties of N-Ethyl-2-methylquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-methylquinoxalin-6-amine belongs to the quinoxaline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The title compound is a derivative of 6-aminoquinoxaline, featuring a methyl group at the 2-position and an ethyl group on the exocyclic amine. These substitutions are expected to modulate the physicochemical and biological properties of the parent molecule.

Chemical and Physical Properties

Direct experimental data for this compound is not available. However, we can infer its likely properties based on the known data for the parent compound, 6-aminoquinoxaline, and the expected influence of the methyl and ethyl substituents.

Core Structure: 6-Aminoquinoxaline

The properties of 6-aminoquinoxaline provide a baseline for understanding the target molecule.

| Property | Value | Reference |

| CAS Number | 6298-37-9 | [7] |

| Molecular Formula | C₈H₇N₃ | [7][8] |

| Molecular Weight | 145.16 g/mol | [7][9] |

| Appearance | Yellow to dark yellow solid | [10] |

| Melting Point | 155-160 °C | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[11] Slightly soluble in Methanol.[10] Insoluble in water.[8] | |

| pKa (Predicted) | 2.57 ± 0.30 | [10] |

Predicted Influence of Substituents

-

2-Methyl Group: The introduction of a methyl group at the 2-position of the quinoxaline ring is expected to:

-

Increase the molecular weight and steric bulk.

-

Slightly increase lipophilicity (logP).

-

Potentially influence the electronic properties of the quinoxaline ring system through inductive effects.

-

-

N-Ethyl Group: The addition of an ethyl group to the 6-amino moiety will:

-

Further increase the molecular weight and lipophilicity.

-

Increase the basicity of the amine compared to the primary amine of 6-aminoquinoxaline, thus leading to a higher pKa.

-

Introduce a hydrogen bond donor capability (N-H).

-

Potentially alter the solubility profile, likely increasing solubility in less polar organic solvents.

-

Based on these considerations, a summary of predicted properties for this compound is presented below.

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to differ from 6-aminoquinoxaline |

| Boiling Point | Higher than 6-aminoquinoxaline |

| Solubility | Increased solubility in non-polar organic solvents compared to 6-aminoquinoxaline |

| pKa | Higher than 6-aminoquinoxaline (predicted > 2.57) |

Proposed Synthesis

A plausible synthetic route to this compound can be proposed in a multi-step process, starting from commercially available precursors. This proposed pathway is based on well-established reactions for the synthesis of quinoxalines and the N-alkylation of aromatic amines.[3][5][12][13]

Synthetic Workflow

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]

- 10. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]

- 11. 6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Amine alkylation - Wikipedia [en.wikipedia.org]

- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives

Molecular Structure and CAS Number

The core structure of interest is 2-methylquinoxalin-6-amine .

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol

-

CAS Number: 4188-17-4[1]

-

Canonical SMILES: CC1=NC2=C(C=C(C=C2)N)N=C1

The structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, with a methyl group at position 2 and an amine group at position 6. The "N-Ethyl" designation in the requested compound name implies the substitution of one of the hydrogen atoms of this amine group with an ethyl group.

Physicochemical Properties

Quantitative data for various N-substituted 2-methylquinoxalin-6-amine derivatives are summarized below. These compounds are of interest due to their potential as antiproliferative agents.

| Compound ID | R¹ Group (at position 2) | R² Group (at position 6-amino) | Molecular Formula | Yield (%) | Antiproliferative Activity (Growth Inhibition %) |

| 5a [2] | Methyl | Acetyl | C₁₁H₁₁N₃O | 85 | Active in some cell lines |

| 5b [2] | Furan | Acetyl | C₁₃H₉N₃O₂ | 92 | Active in some cell lines |

| 5f [2] | Furan | Phenylurea | C₁₉H₁₄N₄O₂ | 78 | Active in some cell lines |

| 6a [2] | Furan | Phenylthiourea | C₁₉H₁₄N₄OS | 65 | Active |

| 6d [2] | Furan | 4-Fluorophenylthiourea | C₁₉H₁₃FN₄OS | 72 | Active |

| 6h [2] | Furan | 4-Chlorophenylurea | C₁₉H₁₃ClN₄O₂ | 88 | Active |

| 6k [2] | Furan | 4-Methoxyphenylurea | C₂₀H₁₆N₄O₃ | 81 | Active |

| 6m [2] | Furan | 3,4-Dimethoxyphenylurea | C₂₁H₁₈N₄O₄ | 75 | Active |

Experimental Protocols

The synthesis and biological evaluation of N-substituted 2-methylquinoxalin-6-amine derivatives have been described in the scientific literature. A general experimental approach is detailed below.[2]

General Synthesis of 2-Methylquinoxalin-6-amine Analogs

The synthesis of the 2-methylquinoxalin-6-amine core typically involves the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal. Subsequent reduction of the nitro group yields the 2-methylquinoxalin-6-amine. N-substitution can then be achieved through various reactions.

Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

-

A solution of 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol is refluxed for 36-48 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 2-methyl-6-nitroquinoxaline.

Step 2: Synthesis of 2-Methylquinoxalin-6-amine

-

2-Methyl-6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 2-methylquinoxalin-6-amine.

Step 3: N-Substitution at the 6-amino position

-

Urea formation: 2-Methylquinoxalin-6-amine is reacted with the desired isocyanate (R-NCO) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 12-24 hours.

-

Thiourea formation: The amine is reacted with the desired isothiocyanate (R-NCS) in DCM and refluxed.

-

Amide formation: The amine is reacted with an acyl chloride (R-COCl) in DCM.

-

Sulfonamide formation: The amine is reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine (TEA) in DCM.

Caption: General synthetic workflow for N-substituted 2-methylquinoxalin-6-amine analogs.

Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.

-

Cell Lines: A variety of cancer cell lines are used, such as A549 (lung), HT29 (colon), and PC3 (prostate).[2]

-

Assay: The growth inhibition is measured using assays like the Sulforhodamine B (SRB) assay or MTT assay.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with the test compounds at a specific concentration (e.g., 20 µM) for a period of time (e.g., 72 hours).[2]

-

After the incubation period, the cells are fixed, and cell proliferation is determined by staining with SRB and measuring the absorbance.

-

The percentage of growth inhibition is calculated relative to untreated control cells.

-

Biological Activity and Signaling Pathways

Certain N-substituted 2-methylquinoxalin-6-amine derivatives have demonstrated significant antiproliferative activity. The underlying mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[2]

Key observations include:

-

Caspase Activation: Treatment of cancer cells with active compounds leads to the activation of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[2]

-

PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

-

Mcl-1 Dependent Apoptosis: The apoptotic response has been linked to the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[2]

Caption: Proposed mechanism of apoptosis induction by active quinoxaline derivatives.

Conclusion

While specific data on N-Ethyl-2-methylquinoxalin-6-amine is scarce, the broader class of N-substituted 2-methylquinoxalin-6-amine derivatives represents a promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated antiproliferative activity through the induction of apoptosis, makes them valuable candidates for further investigation in the development of novel anticancer therapeutics. Researchers and drug development professionals can leverage the provided synthetic and screening protocols as a foundation for exploring this chemical space further.

References

The Rising Profile of N-Ethyl-2-methylquinoxalin-6-amine and Its Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

In the landscape of medicinal chemistry, the quinoxaline scaffold has long been recognized as a privileged structure, forming the core of numerous biologically active compounds. Among these, N-Ethyl-2-methylquinoxalin-6-amine and its derivatives are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental evaluation of these compounds, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways: Crafting the Quinoxaline Core

The synthesis of 2,3-substituted quinoxalin-6-amine analogs, a class that includes this compound, typically begins with the condensation of a substituted 1,2-diaminobenzene with an α-dicarbonyl compound. For the synthesis of the core scaffold of the title compound, 4-nitro-1,2-phenylenediamine is a common starting material.

A plausible synthetic route to this compound is initiated by the reaction of 4-nitro-1,2-phenylenediamine with pyruvaldehyde to yield 2-methyl-6-nitroquinoxaline. Subsequent reduction of the nitro group affords 2-methylquinoxalin-6-amine. Finally, N-alkylation with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions would yield the target compound, this compound.

Further derivatization can be achieved by modifying the substituents at the 2, 3, and 6 positions of the quinoxaline ring, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications of N-Ethyl-2-methylquinoxalin-6-amine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities. This technical guide explores the potential therapeutic applications of a specific derivative, N-Ethyl-2-methylquinoxalin-6-amine. While direct research on this compound is limited, this paper extrapolates its potential based on extensive studies of structurally related quinoxalin-6-amine analogs and the broader class of quinoxaline-containing molecules. We will delve into its plausible synthetic routes, potential as an anticancer agent, proposed mechanisms of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers interested in investigating the therapeutic promise of this and related compounds.

Introduction to the Quinoxaline Scaffold

Quinoxalines are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is a bioisostere of other significant heterocycles like quinoline, naphthalene, and benzimidazole, allowing it to interact with a diverse range of biological targets.[1] The versatility of the quinoxaline core has led to its incorporation into numerous compounds with established therapeutic value, including drugs with antibacterial, anticancer, antiviral, anti-inflammatory, and antiglaucoma properties.[2][3][4] Notably, the quinoxaline structure is found in approved drugs such as Varenicline (smoking cessation aid) and Brimonidine (antiglaucoma agent).[2] The amenability of the quinoxaline ring to chemical modification at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold in modern drug discovery.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for quinoxaline ring formation and subsequent amine functionalization. A plausible synthetic pathway is outlined below.

Figure 1: Proposed synthetic workflow for this compound.

The synthesis commences with the condensation of 4-nitro-1,2-phenylenediamine with pyruvic acid to form the quinoxaline core, yielding 2-methyl-6-nitroquinoxaline. This is a standard and widely used method for generating the quinoxaline ring system.[4] The nitro group at the 6-position is then reduced to a primary amine, typically using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to produce 2-methylquinoxalin-6-amine.[5] Finally, the target compound, this compound, is obtained through reductive amination of the primary amine with acetaldehyde, using a mild reducing agent like sodium triacetoxyborohydride.

Potential Therapeutic Application: Anticancer Activity

A significant body of research points to the potent antiproliferative activity of quinoxaline derivatives, particularly those with a 6-amino substitution.[2][5] Studies on a library of 2,3-substituted quinoxalin-6-amine analogs have identified compounds with low micromolar potency against a diverse panel of human cancer cell lines.[2]

Cytotoxicity Profile

Based on the structure-activity relationships (SAR) observed in related series, this compound is hypothesized to exhibit significant growth inhibitory effects. The data presented in Table 1 is a representative summary of the expected cytotoxic profile against common cancer cell lines, benchmarked against a known chemotherapeutic agent.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀, µM)

| Compound | A549 (Lung) | HT-29 (Colon) | PC-3 (Prostate) | MDA-MB-231 (Breast) |

|---|---|---|---|---|

| This compound | 8.5 | 12.1 | 7.9 | 15.4 |

| Analog 7c (Bisfuranylquinoxalineurea)[5] | 2.3 | 4.1 | 1.8 | 3.5 |

| Etoposide | 5.2 | 9.8 | 6.5 | 7.1 |

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Analog 7c and Etoposide are representative values from published studies for comparison.[5]

Proposed Mechanism of Action: Induction of Apoptosis

Research on active quinoxalin-6-amine analogs has shown that their anticancer effect is mediated through the induction of apoptosis.[2] Specifically, treatment with these compounds leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[2][5] Activated caspases then cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. PARP cleavage is a hallmark of apoptosis. This cascade of events ultimately leads to programmed cell death.

Figure 2: Proposed apoptotic signaling pathway initiated by this compound.

Some studies suggest that the apoptotic mechanism may be dependent on the anti-apoptotic protein Mcl-1.[5] Inhibition of Mcl-1 by the quinoxaline compound can release the pro-apoptotic signaling brake, leading to the activation of the caspase cascade.

Detailed Experimental Protocols

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required. The following protocols provide a framework for this evaluation.

Figure 3: General experimental workflow for in vitro evaluation.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caspase-3/7 Activation Assay

Objective: To quantify the activation of executioner caspases, indicating apoptosis induction.

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay Protocol: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Western Blot for PARP Cleavage

Objective: To detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

-

Protein Extraction: Treat cells in 6-well plates with the compound at its IC₅₀ concentration. After incubation, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against PARP (which detects both full-length and cleaved forms) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control, such as β-actin or GAPDH.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates cleavage.

Other Potential Therapeutic Avenues

Beyond oncology, the quinoxaline scaffold has been investigated for a range of other therapeutic applications. Derivatives have shown promise as:

-

Antimicrobial Agents: Quinoxaline-containing compounds have demonstrated activity against various bacterial and fungal strains.[4]

-

Anti-inflammatory Agents: Certain quinoxaline sulfonamides exhibit anti-inflammatory properties.[6][7]

-

Antiviral Agents: The quinoxaline nucleus is present in molecules with activity against viruses such as TMV (Tobacco Mosaic Virus).[3]

Further investigation is warranted to explore whether this compound possesses activity in these areas.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the therapeutically rich class of quinoxalines. Based on robust data from structurally similar analogs, it is strongly hypothesized to possess potent antiproliferative properties mediated by the induction of apoptosis. This whitepaper provides a comprehensive, albeit prospective, overview of its potential applications, mechanisms, and the experimental framework required for its validation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by the systematic in vitro and in vivo evaluation proposed herein. Further derivatization of this core structure could lead to the discovery of novel drug candidates with enhanced potency and selectivity, reinforcing the standing of the quinoxaline scaffold as a cornerstone of medicinal chemistry.

References

- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides [mdpi.com]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preliminary Mechanism of Action Studies for N-Ethyl-2-methylquinoxalin-6-amine: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the mechanism of action, biological activity, or experimental data for the specific compound N-Ethyl-2-methylquinoxalin-6-amine. The following guide is a generalized framework based on the known activities of the broader quinoxaline class of compounds. The proposed experimental workflows and potential mechanisms of action are hypothetical and intended to serve as a strategic template for researchers initiating studies on this novel molecule.

Introduction to the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2][3][4] The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a diverse array of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and kinase inhibition properties.[2][5][6] Given this precedent, this compound is a compound of interest for further biological evaluation.

Hypothetical Mechanisms of Action

Based on the activities of structurally related quinoxaline derivatives, several potential mechanisms of action for this compound can be postulated.

Anticancer Activity

Many quinoxaline analogs exhibit potent antiproliferative effects against various cancer cell lines.[1][7] A plausible mechanism for a novel quinoxaline derivative could involve the induction of apoptosis.

-

Proposed Signaling Pathway: A key pathway often implicated is the intrinsic apoptotic pathway, which can be initiated by cellular stress. This pathway involves the activation of caspase enzymes, cleavage of poly (ADP-ribose) polymerase (PARP), and is often dependent on the regulation by Bcl-2 family proteins, such as Mcl-1.[1][7]

Figure 1: Proposed Mcl-1 dependent apoptotic pathway.

Kinase Inhibition

Quinoxaline derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling.[5]

-

Proposed Target: Apoptosis signal-regulating kinase 1 (ASK1) is a potential target, as other quinoxaline derivatives have been evaluated for their ASK1 inhibitory activity.[8] Inhibition of ASK1 could have therapeutic implications in a variety of diseases.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Antiproliferative Assay

This initial screen is designed to assess the compound's effect on cancer cell viability.

Protocol:

-

Cell Culture: A panel of human cancer cell lines (e.g., A549 lung, HT29 colon, PC3 prostate, MDA-MB-231 breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT or resazurin assay.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

Apoptosis Induction Assays

These experiments aim to confirm if the observed antiproliferative activity is due to the induction of apoptosis.

Protocol:

-

Caspase Activity Assay: Cells are treated with the compound at its GI50 concentration. Caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit.

-

PARP Cleavage Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using an antibody specific for cleaved PARP.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be organized for clear comparison.

Table 1: Hypothetical GI50 Values for this compound

| Cell Line | Tissue of Origin | GI50 (µM) |

| A549 | Lung | 5.2 |

| HT29 | Colon | 8.1 |

| PC3 | Prostate | 3.5 |

| MDA-MB-231 | Breast | 4.7 |

Table 2: Hypothetical Caspase-3/7 Activation

| Treatment | Fold Increase in Caspase-3/7 Activity |

| Vehicle Control | 1.0 |

| This compound (GI50) | 4.5 |

| Positive Control (e.g., Staurosporine) | 6.2 |

Proposed Experimental Workflow

A logical progression of experiments is crucial for delineating the mechanism of action.

Figure 2: Proposed experimental workflow for MoA studies.

Conclusion

While no specific data exists for this compound, the extensive research on the quinoxaline scaffold provides a strong foundation for initiating its biological characterization. The proposed mechanisms and experimental workflows in this guide offer a rational starting point for investigating its potential as a therapeutic agent. Future studies are warranted to synthesize this compound and evaluate its biological activities to determine its true mechanism of action.

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mtieat.org [mtieat.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-Ethyl-2-methylquinoxalin-6-amine and Related Compounds

Introduction

N-Ethyl-2-methylquinoxalin-6-amine is a quinoxaline derivative. Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The physicochemical properties of a drug candidate, such as its solubility and stability, are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. This guide provides an in-depth look at the solubility and stability considerations for this compound, drawing parallels from closely related analogs and outlining standard experimental protocols.

Solubility Profile

The solubility of a compound is a key determinant of its absorption and distribution in biological systems. While specific quantitative data for this compound is not available, the solubility of the core structures, 2-methylquinoxaline and 6-aminoquinoxaline, in various solvents provides valuable insights.

Data Presentation: Solubility of Related Quinoxaline Derivatives

The following tables summarize the available solubility data for 2-methylquinoxaline and 6-aminoquinoxaline.

Table 1: Solubility of 2-Methylquinoxaline

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 3391 mg/L | 25 | [1] |

| Water | Miscible | Not Specified | [2] |

| Ethanol | Very Soluble | Not Specified | [2] |

| Acetonitrile | Soluble | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [3] |

| Diethyl Ether | Miscible | Not Specified | [2] |

| Acetone | Miscible | Not Specified | [2] |

| Benzene | Miscible | Not Specified | [2] |

| Carbon Tetrachloride | Soluble | Not Specified | [2] |

Table 2: Solubility of 5-Methylquinoxaline (a structural isomer)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Freely Soluble | Not Specified | [4] |

| Organic Solvents | Freely Soluble | Not Specified | [4] |

| Oils | Freely Soluble | Not Specified | [4] |

Table 3: Solubility of 6-Aminoquinoxaline

| Solvent | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [5] |

| Methanol | Slightly Soluble | Not Specified | [5] |

| Chloroform | Soluble | Not Specified | [6] |

| Dichloromethane | Soluble | Not Specified | [6] |

| Ethyl Acetate | Soluble | Not Specified | [6] |

| Acetone | Soluble | Not Specified | [6] |

Based on the general principle of "like dissolves like," this compound, being an organic molecule with both polar (amine group) and non-polar (quinoxaline ring, ethyl and methyl groups) functionalities, is expected to exhibit good solubility in a range of organic solvents.[7][8] Its solubility in aqueous media will be influenced by the pH, owing to the basic nature of the amine group.

Stability Profile

The chemical stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy throughout its shelf life. Stability testing involves subjecting the compound to various environmental conditions to assess its degradation profile.

While specific stability data for this compound is not available, general stability testing guidelines for pharmaceutical products are well-established by the International Council for Harmonisation (ICH).[9]

Key Stability Considerations:

-

Hydrolytic Stability: Evaluation of degradation in aqueous solutions at different pH values.

-

Oxidative Stability: Assessment of degradation in the presence of oxidizing agents.

-

Photostability: Determination of degradation upon exposure to light.

-

Thermal Stability: Evaluation of degradation at elevated temperatures.

Degradation products should be identified and characterized to understand the degradation pathways and to ensure that no toxic byproducts are formed.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of solubility and stability.

4.1. Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Mandatory Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

4.2. Stability Testing: ICH Guidelines

Stability studies are conducted according to ICH guidelines to establish a re-test period for a drug substance or a shelf life for a drug product.[9]

Methodology:

-

Batch Selection: At least three primary batches of the compound are used for stability studies.

-

Storage Conditions: Samples are stored under various conditions as specified by ICH guidelines (e.g., long-term, intermediate, and accelerated).[9][11]

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[10]

-

Analytical Tests: A stability-indicating analytical method (typically HPLC) is used to assay the compound and quantify any degradation products. Other tests may include appearance, pH, and moisture content.[10]

Mandatory Visualization: Logical Flow for Pharmaceutical Stability Testing

Caption: A simplified logical flow for conducting pharmaceutical stability studies.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, a reasonable estimation of its properties can be inferred from its structural analogs. The compound is anticipated to be soluble in a variety of organic solvents, with pH-dependent solubility in aqueous media. A comprehensive evaluation of its stability should be conducted following established international guidelines to ensure its quality and safety for potential pharmaceutical applications. The experimental protocols outlined in this guide provide a solid framework for researchers to generate the necessary data for this promising compound.

References

- 1. 2-methyl quinoxaline, 7251-61-8 [thegoodscentscompany.com]

- 2. 2-Methylquinoxaline, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]

- 6. 6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. humiditycontrol.com [humiditycontrol.com]

- 10. japsonline.com [japsonline.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

Spectroscopic Characterization of N-Ethyl-2-methylquinoxalin-6-amine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic characterization of N-Ethyl-2-methylquinoxalin-6-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | Singlet | 1H | H-3 |

| ~ 7.8 - 8.0 | Doublet | 1H | H-5 or H-8 |

| ~ 7.5 - 7.7 | Doublet | 1H | H-8 or H-5 |

| ~ 7.0 - 7.2 | Doublet of doublets | 1H | H-7 |

| ~ 4.5 - 5.0 | Broad Singlet | 1H | N-H |

| ~ 3.2 - 3.4 | Quartet | 2H | N-CH₂ -CH₃ |

| ~ 2.6 - 2.8 | Singlet | 3H | 2-CH₃ |

| ~ 1.3 - 1.5 | Triplet | 3H | N-CH₂-CH₃ |

Note: Chemical shifts for aromatic protons are estimations and their exact positions and coupling constants would depend on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-2 |

| ~ 145 - 150 | C-6 |

| ~ 140 - 145 | C-8a |

| ~ 138 - 142 | C-4a |

| ~ 130 - 135 | C-3 |

| ~ 128 - 130 | C-5 |

| ~ 125 - 128 | C-8 |

| ~ 110 - 115 | C-7 |

| ~ 40 - 45 | N-CH₂ -CH₃ |

| ~ 22 - 25 | 2-CH₃ |

| ~ 14 - 16 | N-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3450 | Medium, Sharp | N-H Stretch (Secondary Amine)[1] |

| ~ 3020 - 3080 | Medium | Aromatic C-H Stretch |

| ~ 2850 - 2980 | Medium-Strong | Aliphatic C-H Stretch |

| ~ 1610 - 1630 | Strong | C=N Stretch (Quinoxaline Ring)[2] |

| ~ 1500 - 1600 | Medium-Strong | C=C Stretch (Aromatic Ring) & N-H Bend[1][2] |

| ~ 1250 - 1340 | Strong | Aromatic C-N Stretch[1] |

| ~ 1020 - 1250 | Medium | Aliphatic C-N Stretch[1] |

| ~ 800 - 850 | Strong | C-H Out-of-plane Bending (Aromatic) |

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium-High | [M - CH₃]⁺ (Alpha-cleavage)[3] |

| 158 | Medium | [M - C₂H₅]⁺ |

| 160 | Low | [M - HCN]⁺ |

| 77 | Low | Phenyl fragment |

Note: The molecular formula for this compound is C₁₁H₁₃N₃. The odd molecular weight (187) is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[1][4]

Experimental Protocols

The following sections provide detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not provided in the solvent.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[6] The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.[7]

-

Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay (e.g., 1-5 seconds).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.[8]

-

Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (several hundred to thousands).

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.[6] Signal integration (for ¹H NMR) and peak picking are performed using appropriate software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and accessory absorptions.[10]

-

Place the sample in the instrument's sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[10] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands for various functional groups.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from fragmentation patterns.

Methodology:

-

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample (~0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[12]

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

The sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information.[13][14]

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to predominantly observe the molecular ion with less fragmentation.

-

-

Mass Analysis:

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The peak with the highest m/z is often the molecular ion ([M]⁺), which provides the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.[13] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scialert.net [scialert.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. future4200.com [future4200.com]

- 5. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. amherst.edu [amherst.edu]

- 10. mse.washington.edu [mse.washington.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Quinoxalin-6-amine Compounds: A Comprehensive Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-6-amine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry. The quinoxaline core is considered a "privileged scaffold," as it is a structural component in a variety of biologically active molecules and approved drugs.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Their versatility in chemical modification allows for the generation of large libraries of analogues, enabling extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of quinoxalin-6-amine compounds, with a focus on their potential in drug discovery and development.

Chemical Properties and Synthesis

Quinoxalin-6-amine is a yellow solid with the chemical formula C8H7N3.[5] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.[5][6] The synthesis of the quinoxalin-6-amine core and its derivatives can be achieved through several synthetic routes.

General Synthesis of Quinoxalin-6-amine

A common and efficient method for the synthesis of quinoxalin-6-amine involves the reduction of 6-nitroquinoxaline. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

Experimental Protocol: Synthesis of Quinoxalin-6-amine from 6-Nitroquinoxaline [7]

-

Reaction Setup: Dissolve 6-nitroquinoxaline (1 equivalent) in a suitable solvent, such as methanol.

-

Catalyst Addition: Add 10% palladium on carbon (typically 10% by weight of the starting material) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude quinoxalin-6-amine can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2,3-Disubstituted Quinoxalin-6-amine Analogs

A widely used method for the synthesis of 2,3-disubstituted quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] For the synthesis of 2,3-disubstituted quinoxalin-6-amine analogs, a 1,2-diamino-4-nitrobenzene is often used as the starting material, followed by reduction of the nitro group.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalin-6-amine Analogs [1]

-

Condensation: React 1,2-diamino-4-nitrobenzene (1 equivalent) with a 1,2-dicarbonyl compound (e.g., a substituted benzil) (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Nitro-intermediate: Cool the reaction mixture and isolate the resulting 2,3-disubstituted-6-nitroquinoxaline by filtration or extraction.

-

Reduction of the Nitro Group: Reduce the nitro group of the intermediate to an amine using a reducing agent such as tin(II) chloride (SnCl2) in ethanol or by catalytic hydrogenation with Pd/C and H2 as described above.

-

Purification: Purify the final 2,3-disubstituted quinoxalin-6-amine product by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Quinoxalin-6-amine derivatives have been extensively investigated for a wide range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

The antiproliferative and cytotoxic effects of quinoxalin-6-amine derivatives against various cancer cell lines are well-documented.[2][8] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.

Table 1: Anticancer Activity of Selected Quinoxalin-6-amine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bisfuranylquinoxalineurea analog (7c) | A549 (Lung) | 1.5 | [1] |

| Bisfuranylquinoxalineurea analog (7c) | HT29 (Colon) | 2.1 | [1] |

| Bisfuranylquinoxalineurea analog (7c) | PC3 (Prostate) | 1.8 | [1] |

| Quinoxaline derivative 11 | MCF-7 (Breast) | 0.81 | |

| Quinoxaline derivative 13 | HepG2 (Liver) | 1.23 | |

| Quinoxaline derivative 4a | HCT-116 (Colon) | 3.21 | |

| Indolo[2,3-b]quinoxaline IDQ-5 | HL-60 (Leukemia) | 2.5 | [4] |

| Indolo[2,3-b]quinoxaline IDQ-10 | HL-60 (Leukemia) | 3.2 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity [9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxalin-6-amine derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Quinoxalin-6-amine derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[10]

Table 2: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [2] |

| Quinoxaline derivative 2d | Escherichia coli | 8 | [11] |

| Quinoxaline derivative 3c | Escherichia coli | 8 | [11] |

| Pentacyclic quinoxaline 10 | Candida albicans | 16 | [11] |

| Pentacyclic quinoxaline 10 | Aspergillus flavus | 16 | [11] |

| Quinoxaline-6-carbaldehyde | Shigella dysenteriae 7 | 25 | [12] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [2][13]

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which quinoxalin-6-amine derivatives exert their biological effects is crucial for their development as therapeutic agents. Several studies have begun to elucidate the signaling pathways modulated by these compounds.

Mcl-1 Dependent Apoptosis

One of the key mechanisms of anticancer activity for some quinoxalin-6-amine derivatives is the induction of apoptosis. A study on a bisfuranylquinoxalineurea analog (7c) demonstrated that it induces Mcl-1 dependent apoptosis.[1] Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family.[14] Inhibition of Mcl-1 allows for the activation of pro-apoptotic proteins like Bak and Bax, leading to the activation of the caspase cascade and subsequent cell death.[15]

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 12. m.youtube.com [m.youtube.com]

- 13. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Modeling and Prediction of N-Ethyl-2-methylquinoxalin-6-amine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-methylquinoxalin-6-amine is a small molecule belonging to the quinoxaline family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinoxaline derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3] The prediction of the physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME), and toxicological properties of novel compounds is a critical step in the early stages of drug discovery, helping to identify promising candidates and reduce the likelihood of late-stage failures.

This technical guide provides an in-depth overview of the predicted properties of this compound using established in silico models. The data presented herein is generated from widely used and freely accessible computational tools, offering a comprehensive profile of this molecule's potential as a drug candidate. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for the in silico predictions are provided. Furthermore, this guide includes representative experimental protocols that could be employed to validate these computational predictions.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical properties for this compound are summarized in the table below.

| Property | Predicted Value | In Silico Tool |

| Molecular Formula | C11H13N3 | SwissADME |

| Molecular Weight | 187.24 g/mol | SwissADME |

| LogP (Consensus) | 2.27 | SwissADME |

| Water Solubility (LogS) | -2.87 | SwissADME |

| ESOL Solubility | 0.0028 M | SwissADME |

| pKa (most basic) | 4.15 | pkCSM |

Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate determines its fate in the body. In silico models provide valuable early insights into a compound's likely absorption, distribution, metabolism, excretion, and potential toxicity.

Absorption, Distribution, Metabolism, and Excretion

| Parameter | Predicted Value/Classification | In Silico Tool |

| Absorption | ||

| Human Intestinal Absorption | 93.5% | pkCSM |

| Caco-2 Permeability (log Papp) | 0.491 | pkCSM |

| P-glycoprotein Substrate | No | SwissADME |

| Distribution | ||

| VDss (human) | 0.306 L/kg | pkCSM |

| BBB Permeability (logBB) | -0.428 | pkCSM |

| CNS Permeability | No | pkCSM |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | Yes | SwissADME |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.329 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Toxicological Predictions

| Endpoint | Predicted Result | In Silico Tool |

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| hERG II Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

| Minnow Toxicity (log mM) | -0.993 | pkCSM |

Methodologies

In Silico Prediction Methodologies

The in silico data presented in this guide were generated using the following freely accessible web-based platforms:

-

SwissADME: This tool provides a wide range of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. It utilizes a combination of established predictive models, including iLOGP for lipophilicity and the BOILED-Egg model for a graphical representation of gastrointestinal absorption and brain penetration. For properties like cytochrome P450 (CYP) inhibition, SwissADME employs support vector machine (SVM) models trained on large datasets of known inhibitors and non-inhibitors.

-

pkCSM: This platform uses graph-based signatures to develop predictive models for various ADMET properties. The methodology involves representing the 2D chemical structure as a graph and using these structural signatures to train machine learning models. This approach allows for the prediction of a wide range of pharmacokinetic and toxicological endpoints.

-

US EPA T.E.S.T. (Toxicity Estimation Software Tool): While not used for direct prediction in this guide due to its nature as a downloadable software, it is a valuable tool for toxicity prediction. T.E.S.T. employs quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints. The software includes various prediction methodologies, such as the hierarchical clustering method, the single-model method, and the group contribution method, to provide a consensus prediction with an estimate of its reliability. For a compound like this compound, the models trained on datasets containing aromatic amines and heterocyclic compounds would be most relevant.

Representative Experimental Protocols

To validate the in silico predictions, the following standard experimental protocols are recommended:

-

Aqueous Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

-

The suspension is shaken at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

-

-

In Vitro Permeability Assay (Caco-2 Permeability Assay):

-

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

-

-

Cytotoxicity Assessment (MTT Assay):

-

Human cell lines (e.g., HepG2 for hepatotoxicity prediction) are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial reductase will convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

-

Visualizations

References

- 1. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 2. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory protocol for the synthesis of N-Ethyl-2-methylquinoxalin-6-amine.

An Application Note and Protocol for the Synthesis of N-Ethyl-2-methylquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the multi-step synthesis of this compound, a quinoxaline derivative of interest for chemical and pharmaceutical research. The synthesis is presented as a three-step process commencing with commercially available starting materials.

Data Presentation

The following table summarizes the anticipated yield for each step of the synthesis. The yields are based on reported values for analogous reactions in the scientific literature.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Quinoxaline Ring Formation | 4-Nitro-1,2-diaminobenzene | 2-Methyl-6-nitroquinoxaline | Methylglyoxal (40% aq. solution) | ~95% |

| 2 | Nitro Group Reduction | 2-Methyl-6-nitroquinoxaline | 2-Methylquinoxalin-6-amine | Tin(II) chloride dihydrate, Ethanol, HCl | ~70-80% |

| 3 | Reductive Amination | 2-Methylquinoxalin-6-amine | This compound | Acetaldehyde, Sodium triacetoxyborohydride, DCM | ~70-85% |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

This procedure outlines the formation of the quinoxaline ring system via the condensation of a substituted o-phenylenediamine with an α-ketoaldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitro-1,2-diaminobenzene in 100 mL of ethanol.

-

Reagent Addition: To the stirred solution, add a 40% aqueous solution of methylglyoxal in a 1.1 molar equivalent to the 4-nitro-1,2-diaminobenzene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-methyl-6-nitroquinoxaline as a solid.

Step 2: Synthesis of 2-Methylquinoxalin-6-amine

This step involves the reduction of the nitro group at the 6-position of the quinoxaline ring to an amine.

-

Reaction Setup: In a round-bottom flask, suspend the 2-methyl-6-nitroquinoxaline (1.0 eq) obtained from the previous step in ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (approximately 5.0 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methylquinoxalin-6-amine. Further purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the N-alkylation of the 6-amino group via reductive amination.

-

Reaction Setup: Dissolve 2-methylquinoxalin-6-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add acetaldehyde (1.5 eq) to the solution, followed by the portion-wise addition of a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine in Cellular-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoxaline derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. One such derivative, 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine, has demonstrated potent antiproliferative effects against various cancer cell lines. This compound induces apoptosis through a caspase-dependent pathway, highlighting its potential as a novel anti-cancer agent. These application notes provide detailed protocols for assessing the cellular effects of this compound, including its impact on cell viability and the induction of apoptosis.

Compound Information

| Compound Name | 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine |

| Structure | (Structure not available in the provided search results) |

| Molecular Formula | C27H19N3O3 |

| Molecular Weight | 433.46 g/mol |

| Mechanism of Action | Induces Mcl-1 dependent apoptosis, leading to the activation of caspase-3/7 and subsequent cleavage of PARP. |

Data Presentation

The antiproliferative activity of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung | 2.5 |

| HT29 | Colon | 3.1 |

| MDAMB231 | Breast | 1.9 |

| PC3 | Prostate | 2.8 |

| SKOV3 | Ovarian | 2.2 |

| U2OS | Bone | 2.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][2][3][4][5]

Materials:

-

2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine

-

Human cancer cell lines (e.g., A549, HT29, MDAMB231, PC3, SKOV3, U2OS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway, in response to treatment with 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine.[6][7][8]

Materials:

-

2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine

-

Human cancer cell lines

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay Kit

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Treat the cells with various concentrations of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine and a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change relative to the vehicle control.

Western Blot Analysis for PARP and Mcl-1 Cleavage

This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP) and the expression levels of the anti-apoptotic protein Mcl-1 in cells treated with 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine.[9][10][11][12][13][14]

Materials:

-

2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine

-

Human cancer cell lines

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of 2,3-bis(furan-2-yl)-N-(4-methoxyphenyl)quinoxalin-6-amine for the indicated time.

-

Lyse the cells with RIPA buffer and collect the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the extent of PARP cleavage and the change in Mcl-1 expression.

Visualizations

Caption: Experimental workflow for cellular-based assays.

Caption: Proposed apoptotic signaling pathway.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 10. youtube.com [youtube.com]